

Application Notes and Protocols for CTS-1027 in Cancer Cell Invasion Assays

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Compound of Interest

Compound Name: CTS-1027

Cat. No.: B1669313

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Introduction

CTS-1027 is a potent and highly selective small molecule inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-13.[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[2][3] This degradation is a critical step in cancer progression, facilitating tumor cell invasion, migration, and metastasis.[2][3] Specifically, MMP-2 (gelatinase A) and MMP-13 (collagenase 3) are frequently overexpressed in various malignancies and are associated with poor prognosis.[4] By inhibiting these key enzymes, **CTS-1027** presents a promising therapeutic strategy to impede the metastatic cascade.

These application notes provide a comprehensive overview of the use of **CTS-1027** in cancer cell invasion assays, including its biochemical properties, a detailed experimental protocol, and insights into the relevant signaling pathways.

Data Presentation

Biochemical Activity of CTS-1027

CTS-1027 demonstrates high affinity and selectivity for MMP-2 and MMP-13. The half-maximal inhibitory concentration (IC50) values highlight its potency.

Target MMP	IC50 Value (nM)	Selectivity	Reference
MMP-2	0.3	>1000-fold vs. MMP-1	[1]
MMP-13	0.5	>1000-fold vs. MMP-1	[1]

Representative Data Table for Cancer Cell Invasion Assay

While specific quantitative data for **CTS-1027** in a cancer cell invasion assay is not readily available in the public domain, the following table provides a template for researchers to present their findings.

Cancer Cell Line	CTS-1027 Concentration (nM)	Percent Invasion Inhibition (%)	P-value
e.g., MDA-MB-231	0 (Control)	0	-
0.1	User-defined value	User-defined value	
1	User-defined value	User-defined value	
10	User-defined value	User-defined value	
100	User-defined value	User-defined value	
e.g., HT-1080	0 (Control)	0	-
0.1	User-defined value	User-defined value	
1	User-defined value	User-defined value	
10	User-defined value	User-defined value	
100	User-defined value	User-defined value	

Experimental Protocols

Matrigel Invasion Assay Protocol for Assessing the Efficacy of CTS-1027

This protocol is a representative method for evaluating the inhibitory effect of **CTS-1027** on cancer cell invasion using a Boyden chamber assay with a Matrigel-coated membrane.

Materials:

- **CTS-1027** (powder or stock solution in DMSO)
- Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- Matrigel™ Basement Membrane Matrix
- Boyden chamber inserts (8 µm pore size) for 24-well plates
- 24-well companion plates
- Fetal Bovine Serum (FBS) as a chemoattractant
- Phosphate-Buffered Saline (PBS)
- Calcein AM or Crystal Violet staining solution
- Cotton swabs
- Cell scraper
- Centrifuge
- Incubator (37°C, 5% CO₂)
- Fluorescence microscope or plate reader

Procedure:

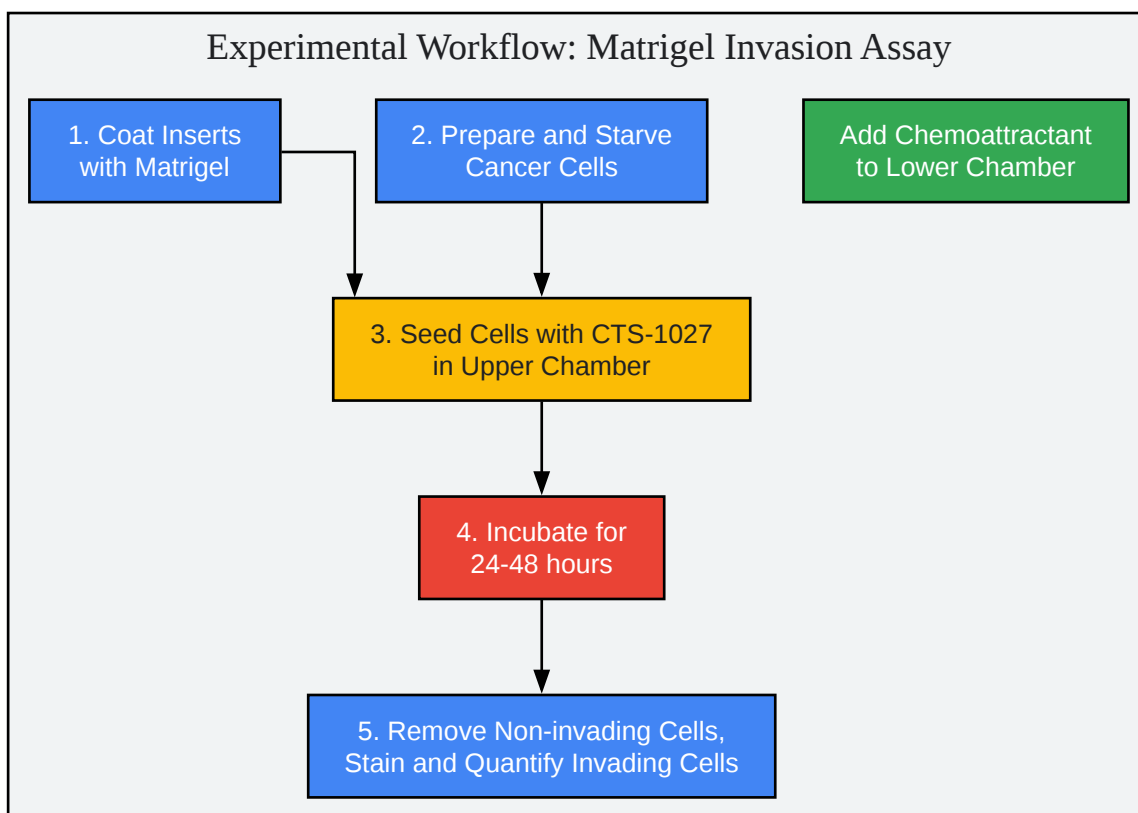
- Preparation of Matrigel-Coated Inserts:

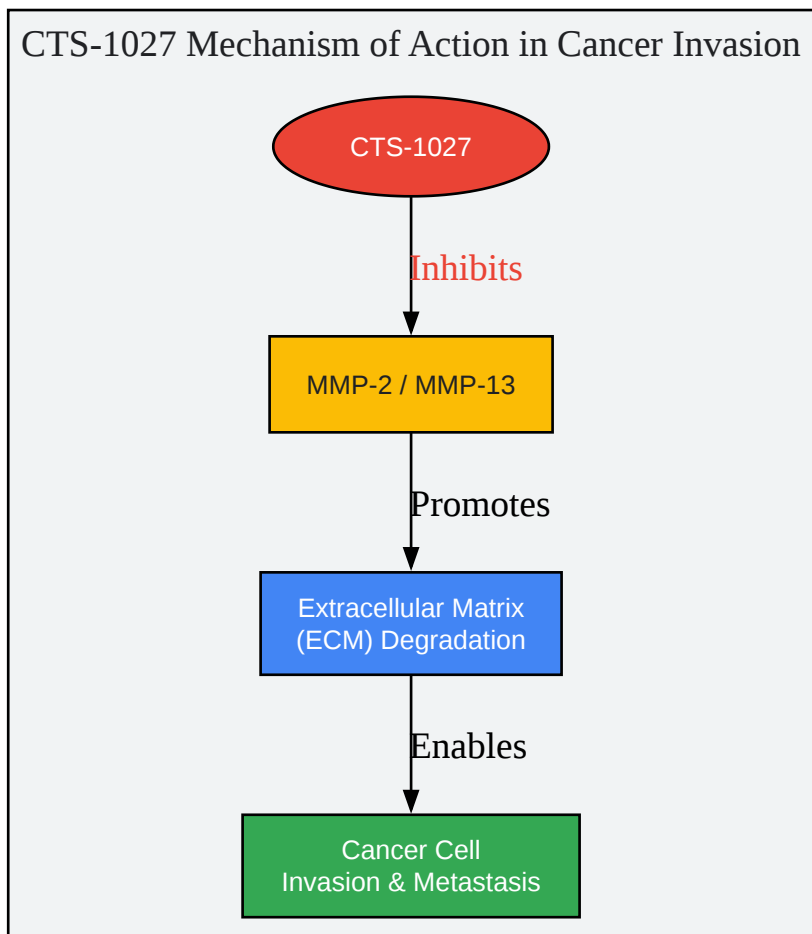
- Thaw Matrigel on ice overnight at 4°C.
- Dilute Matrigel to the desired concentration (typically 0.5-1 mg/mL) with ice-cold, serum-free medium.
- Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert.
- Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
- Cell Preparation:
 - Culture cancer cells to 70-80% confluency.
 - Starve the cells in serum-free medium for 18-24 hours prior to the assay.
 - Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
 - Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1×10^5 cells/mL).
- Invasion Assay Setup:
 - Prepare various concentrations of **CTS-1027** in serum-free medium. Include a vehicle control (DMSO).
 - Add 500 µL of medium containing 10% FBS (chemoattractant) to the lower wells of the 24-well plate.
 - Resuspend the prepared cells in the different concentrations of **CTS-1027** or vehicle control.
 - Seed 1×10^5 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
- Quantification of Cell Invasion:

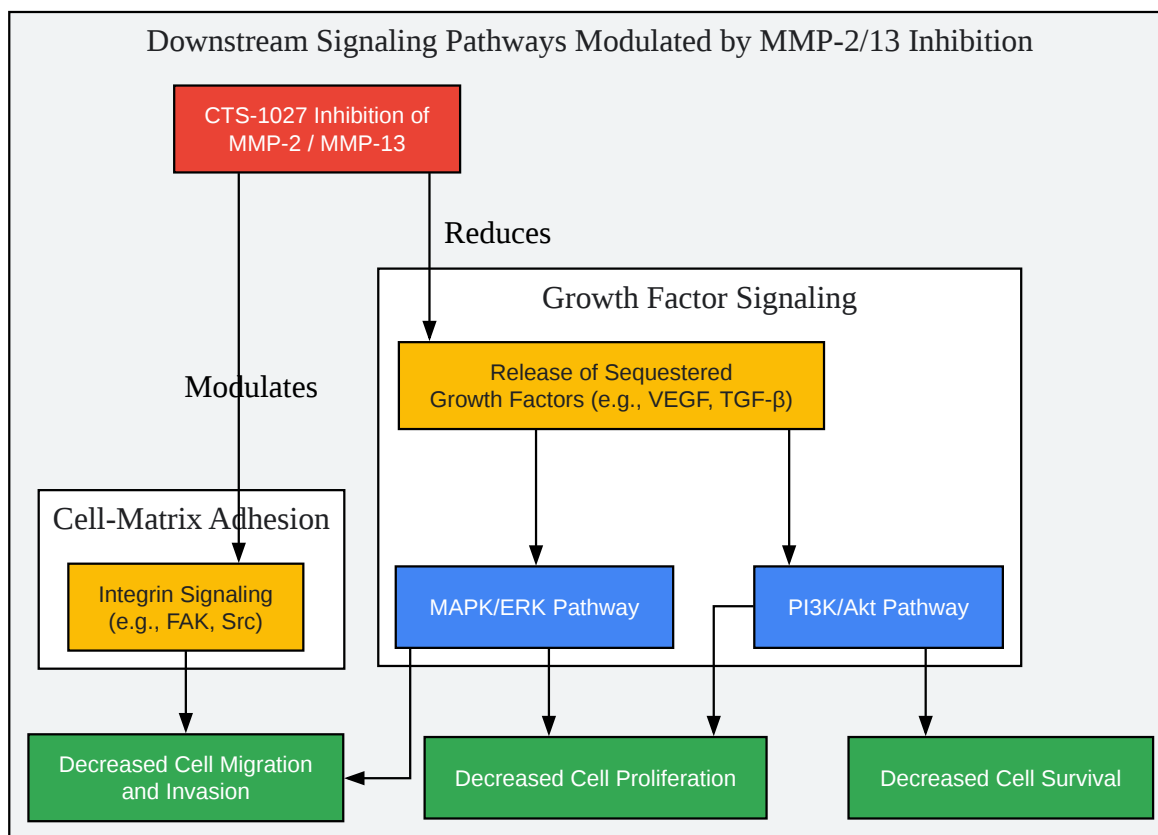
- After incubation, carefully remove the inserts from the wells.
- Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
- Fix the invaded cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
- Stain the invaded cells with either Calcein AM (for live-cell fluorescence) or 0.5% Crystal Violet (for colorimetric measurement).
- If using Crystal Violet, wash the inserts with water and allow them to air dry. Elute the stain with a solubilization buffer (e.g., 10% acetic acid) and measure the absorbance using a plate reader.
- If using Calcein AM, read the fluorescence with a fluorescence plate reader or count the fluorescent cells under a fluorescence microscope.
- Data Analysis:
 - Calculate the percentage of invasion inhibition for each **CTS-1027** concentration relative to the vehicle control.
 - Plot the dose-response curve and determine the IC50 value for invasion inhibition.

Signaling Pathways and Visualizations

Inhibition of MMP-2 and MMP-13 by **CTS-1027** is expected to modulate several downstream signaling pathways that are critical for cancer cell invasion and metastasis. The degradation of ECM components by these MMPs can release and activate growth factors, and alter cell-matrix interactions, thereby influencing key signaling cascades.







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